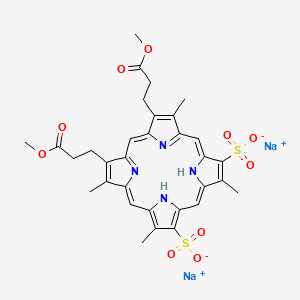

Deuteroporphyrin IX 2,4-disulfonic acid dimethyl ester disodium salt

Übersicht

Beschreibung

Wissenschaftliche Forschungsanwendungen

Self-association in Aqueous Solution

Deuteroporphyrin IX 2,4-disulfonic acid dimethyl ester disodium salt exhibits self-association properties in aqueous solution. Dimerization of its free acid and ester forms increases with the degree of esterification. These dimers exhibit significant blue shifts in their Soret bands, indicating cofacial stacking of molecules with a possible offset arrangement. The formation of nonfluorescent dimers of these porphyrins that can efficiently photosensitize is noteworthy (Dairou, Vever-Bizet, & Brault, 2002).

Electrophilic Substitution Reactions

Deuteroporphyrin IX derivatives undergo electrophilic substitution reactions, including deuteriation and Vilsmeier formylation. These processes depend on the nature of the substituents at the 2- and 4-positions of the porphyrin substrate (Smith & Langry, 1983).

Synthesis of Complex Esters

Novel esters of deuteroporphyrin IX have been synthesized, such as those containing carborane cages. These complex esters are made by reacting the acid chloride of specific carborane-carboxylic acids with bis-glycol in the presence of catalysts (Kahl & Koo, 1990).

Aggregation in Aqueous Organic Medium

Deuteroporphyrin IX dimethyl ester forms H- and J-aggregates in water–DMF solutions. These aggregates can bind with proteins such as BSA, affecting their photophysical properties (Lebedeva, Yurina, Gubarev, & Guseinov, 2020).

Role in Postradiation Recovery

Studies have indicated that certain derivatives of deuteroporphyrin IX can enhance postirradiation regeneration of bone marrow haemopoiesis compartments in mice. This suggests a potential role in aiding recovery from radiation damage (Deshevoĭ et al., 1993).

Eigenschaften

IUPAC Name |

disodium;13,17-bis(3-methoxy-3-oxopropyl)-3,8,12,18-tetramethyl-21,22-dihydroporphyrin-2,7-disulfonate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C32H34N4O10S2.2Na/c1-15-19(7-9-29(37)45-5)25-14-26-20(8-10-30(38)46-6)16(2)22(34-26)12-27-32(48(42,43)44)18(4)24(36-27)13-28-31(47(39,40)41)17(3)23(35-28)11-21(15)33-25;;/h11-14,35-36H,7-10H2,1-6H3,(H,39,40,41)(H,42,43,44);;/q;2*+1/p-2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CIYSLQMGNLZPRW-UHFFFAOYSA-L | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C2=CC3=NC(=CC4=NC(=CC5=C(C(=C(N5)C=C1N2)S(=O)(=O)[O-])C)C(=C4CCC(=O)OC)C)C(=C3C)CCC(=O)OC)S(=O)(=O)[O-].[Na+].[Na+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C32H32N4Na2O10S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10585934 | |

| Record name | Disodium 13,17-bis(3-methoxy-3-oxopropyl)-3,8,12,18-tetramethylporphyrin-2,7-disulfonate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10585934 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

742.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Deuteroporphyrin IX 2,4-disulfonic acid dimethyl ester disodium salt | |

CAS RN |

58537-78-3 | |

| Record name | Disodium 13,17-bis(3-methoxy-3-oxopropyl)-3,8,12,18-tetramethylporphyrin-2,7-disulfonate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10585934 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-[3-(Trifluoromethyl)phenyl]propanamide](/img/structure/B1602372.png)

![(4'-Methyl-[1,1'-biphenyl]-4-yl)methanamine hydrochloride](/img/structure/B1602376.png)